(3Z)-3-(3-bromo-5-ethoxy-4-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-2-ONE: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a phenyl ring, which is further connected to an indole moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-ethoxy-4-methoxybenzaldehyde and indole-2-one.
Condensation Reaction: The key step involves a condensation reaction between 3-bromo-5-ethoxy-4-methoxybenzaldehyde and indole-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a suitable solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
3-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-BROMO-5-ETHOXY-4-HYDROXYBENZALDEHYDE: A precursor in the synthesis of the target compound.
INDOLE-2-ONE: The core structure of the target compound.
Uniqueness
3-[(Z)-1-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-1H-INDOL-2-ONE is unique due to the specific combination of functional groups and the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H16BrNO3 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
(3Z)-3-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C18H16BrNO3/c1-3-23-16-10-11(9-14(19)17(16)22-2)8-13-12-6-4-5-7-15(12)20-18(13)21/h4-10H,3H2,1-2H3,(H,20,21)/b13-8- |
InChI Key |
SOVIUZFZDVYORO-JYRVWZFOSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)Br)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C3=CC=CC=C3NC2=O)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.